Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate
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Overview
Description
Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromobenzoyl group attached to a heptanoate chain via a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate typically involves the following steps:
Formation of the Bromobenzoyl Intermediate: The starting material, 4-bromobenzoic acid, is reacted with thionyl chloride to form 4-bromobenzoyl chloride.
Amidation Reaction: The 4-bromobenzoyl chloride is then reacted with methylamine to form 4-bromobenzoyl methylamide.
Esterification: The final step involves the reaction of the 4-bromobenzoyl methylamide with methyl 7-hydroxyheptanoate under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate can undergo various chemical reactions, including:
Oxidation: The bromobenzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester linkage allows for hydrolysis, releasing active metabolites that exert their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl (4-bromobenzoyl)-L-cysteinate
- Methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate
Uniqueness
Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate is unique due to its specific structural features, such as the heptanoate chain and the methylamino linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H22BrNO3 |
---|---|
Molecular Weight |
356.25 g/mol |
IUPAC Name |
methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate |
InChI |
InChI=1S/C16H22BrNO3/c1-18(12-6-4-3-5-7-15(19)21-2)16(20)13-8-10-14(17)11-9-13/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
QFZALKVPSZNCBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCC(=O)OC)C(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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